Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)
Beschreibung
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a bicyclic pyrrolidine derivative stabilized as a bis-salt with 4-methylbenzenesulfonic acid (tosylic acid). The core structure consists of a hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold, a rigid bicyclic system with two nitrogen atoms that are protonated and paired with tosylate counterions. This salt form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical formulations. Its molecular weight is approximately 470.58 g/mol (calculated), with the tosylate groups contributing significantly to its physicochemical profile .
Eigenschaften
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H10N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;9-6-5-3-7-1-4(5)2-8-6/h2*2-5H,1H3,(H,8,9,10);4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYBLBJAEGBLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNC(=O)C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHOS·1/2CHNO
- Molecular Weight : 470.56 g/mol
- CAS Number : 2448158-06-1
Research indicates that hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives, including the bis(4-methylbenzenesulfonate) form, exhibit significant interactions with the nociceptin/orphanin FQ (N/OFQ) receptor system. This receptor is implicated in pain modulation and has been targeted for developing analgesics. The compound acts as a potent NOP receptor agonist, demonstrating dose-dependent antinociceptive effects in neuropathic pain models, which suggests its potential utility in treating chronic pain conditions .
Antinociceptive Effects
In a study focusing on neuropathic pain, hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives were shown to significantly inhibit mechanical allodynia in rat models of chronic constriction injury. This effect was attributed to the compound's ability to modulate neurotransmitter release and synaptic transmission in pain pathways .
Pharmacokinetics and Safety Profile
The compound exhibits robust metabolic stability and low affinity for the hERG potassium ion channel, indicating a potentially favorable safety profile compared to other analgesics. This characteristic is crucial for minimizing cardiac side effects commonly associated with many drugs targeting similar pathways .
Case Studies
-
Neuropathic Pain Model :
- Objective : To evaluate the antinociceptive properties of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one.
- Method : Chronic constriction injury was induced in rats, followed by administration of the compound.
- Results : Significant reduction in pain responses was observed at various dosages, supporting its efficacy as a new-class analgesic.
- Structure-Activity Relationship Studies :
Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Comparison with Other Salts
Tosylates are often preferred over hydrochloride or mesylate salts in drug development due to superior stability and solubility. For example:
- Hydrochloride salts may exhibit hygroscopicity, complicating formulation.
- Mesylates can have higher melting points but lower solubility in organic solvents.
The tosylate form of the target compound balances these properties, making it suitable for oral or injectable formulations.
Pharmaceutical Relevance
The Boc group in Compound 26 is typically removed to generate a free amine, which could subsequently form salts like the bis-tosylate for final formulation .
Industrial Considerations
- Scalability : The bis-tosylate’s synthesis likely avoids costly coupling reagents (e.g., HATU in Compound 26), reducing production costs.
- Regulatory Compliance : Tosylates are well-characterized in pharmacopeias, simplifying regulatory approval.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
